molecular formula C13H18BFO3 B1393678 2-(2-Fluoro-3-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane CAS No. 1165936-00-4

2-(2-Fluoro-3-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No. B1393678
CAS RN: 1165936-00-4
M. Wt: 252.09 g/mol
InChI Key: MALXDJBHSGDLGF-UHFFFAOYSA-N
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Description

“2-Fluoro-3-methoxyphenylboronic acid” is a biochemical reagent . It can be used as a biological material or organic compound for life science-related research .


Molecular Structure Analysis

The molecular formula of “2-Fluoro-3-methoxyphenylboronic acid” is C7H8BFO3 . Its molecular weight is 169.95 .


Chemical Reactions Analysis

“2-Fluoro-3-methoxyphenylboronic acid” is used as a reactant for regioselective Suzuki coupling and the preparation of inhibitors of 17β-hydroxysteroid dehydrogenase type 1 .


Physical And Chemical Properties Analysis

The melting point of “2-Fluoro-3-methoxyphenylboronic acid” is 117-122 °C (lit.) . Its density is 1.3±0.1 g/cm3 , and its boiling point is 326.8±52.0 °C at 760 mmHg .

Scientific Research Applications

Synthesis and Crystal Structure

Huang et al. (2021) conducted a study on methyl 3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate, a boric acid ester intermediate with benzene rings related to 2-(2-Fluoro-3-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane. They obtained these compounds through a three-step substitution reaction. The structures were confirmed by FTIR, NMR, mass spectrometry, and X-ray diffraction, providing insights into the crystallographic and conformational analyses. Additionally, the molecular structures were calculated using density functional theory (DFT) for a deeper understanding of their physicochemical properties (Huang et al., 2021).

Precision Synthesis in Polymerization

Yokozawa et al. (2011) explored the use of a compound closely related to the title compound in the precision synthesis of poly(3-hexylthiophene) via Suzuki-Miyaura coupling polymerization. This study highlights the role of these compounds in producing polymers with narrow molecular weight distribution and high regioregularity, essential for applications in polymer science (Yokozawa et al., 2011).

Synthesis of Ortho-Modified Derivatives

Spencer et al. (2002) synthesized derivatives of a compound similar to this compound, which showed activity against serine proteases including thrombin. This study demonstrates the potential of these compounds in medicinal chemistry, particularly in developing inhibitors for specific enzymes (Spencer et al., 2002).

Safety and Hazards

“2-Fluoro-3-methoxyphenylboronic acid” may cause skin irritation, serious eye irritation, and respiratory irritation . It’s recommended to avoid contact with skin and eyes, avoid formation of dust and aerosols, and provide appropriate exhaust ventilation at places where dust is formed .

Mechanism of Action

Action Environment

Environmental factors can influence the action, efficacy, and stability of 2-Fluoro-3-methoxyphenylboronic acid pinacol ester. Factors such as pH, temperature, and the presence of other molecules can affect the reactivity of boronic acids and their ability to interact with their targets .

properties

IUPAC Name

2-(2-fluoro-3-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18BFO3/c1-12(2)13(3,4)18-14(17-12)9-7-6-8-10(16-5)11(9)15/h6-8H,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MALXDJBHSGDLGF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C(=CC=C2)OC)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18BFO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00682204
Record name 2-(2-Fluoro-3-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00682204
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1165936-00-4
Record name 2-(2-Fluoro-3-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1165936-00-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(2-Fluoro-3-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00682204
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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